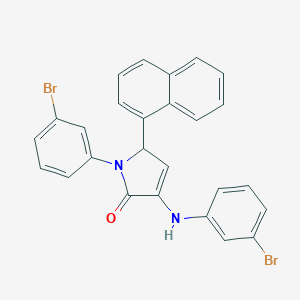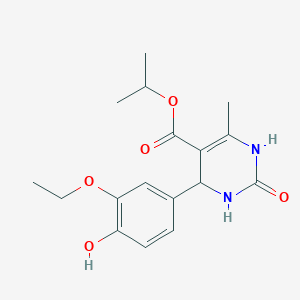![molecular formula C31H22BrN3O2S B388318 2-[(4-{[(2Z,5E)-3-BENZYL-4-OXO-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-2-BROMOPHENOXY)METHYL]BENZONITRILE](/img/structure/B388318.png)
2-[(4-{[(2Z,5E)-3-BENZYL-4-OXO-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-2-BROMOPHENOXY)METHYL]BENZONITRILE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-{[(2Z,5E)-3-BENZYL-4-OXO-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-2-BROMOPHENOXY)METHYL]BENZONITRILE is a complex organic compound with a molecular formula of C31H22BrN3O2S and a molecular weight of 580.5 g/mol. This compound contains a thiazolidine ring, which is a five-membered heterocyclic structure with sulfur and nitrogen atoms. The presence of these atoms enhances the compound’s pharmacological properties, making it a valuable candidate for various scientific applications .
Preparation Methods
The synthesis of 2-[(4-{[(2Z,5E)-3-BENZYL-4-OXO-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-2-BROMOPHENOXY)METHYL]BENZONITRILE involves multiple steps. One common method includes the reaction of thioamides with acetylene dicarboxylate in ethanol at ambient temperature to form 2-methylidene-1,3-thiazolidin-4-one derivatives. These derivatives are then reacted with oxalyl chloride in dry acetonitrile at 70°C to produce the desired compound . Industrial production methods often employ green chemistry approaches to improve yield, purity, and selectivity while minimizing environmental impact .
Chemical Reactions Analysis
2-[(4-{[(2Z,5E)-3-BENZYL-4-OXO-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-2-BROMOPHENOXY)METHYL]BENZONITRILE undergoes various chemical reactions, including:
Oxidation: This reaction typically involves reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride are used to reduce the compound, resulting in reduced thiazolidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the bromine atom, forming new derivatives.
Scientific Research Applications
This compound has diverse applications in scientific research, including:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in drug discovery and development.
Medicine: Due to its pharmacological properties, it is investigated for potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(4-{[(2Z,5E)-3-BENZYL-4-OXO-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-2-BROMOPHENOXY)METHYL]BENZONITRILE involves its interaction with specific molecular targets and pathways. The thiazolidine ring plays a crucial role in binding to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cancer cell proliferation or reduction of inflammation .
Comparison with Similar Compounds
Similar compounds to 2-[(4-{[(2Z,5E)-3-BENZYL-4-OXO-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-2-BROMOPHENOXY)METHYL]BENZONITRILE include other thiazolidine derivatives and heterocyclic compounds. These compounds share structural similarities but differ in their pharmacological properties and applications. For example:
Thiazolidine-2,4-dione: Known for its antidiabetic properties.
Thiazolidine-4-one: Investigated for its anticancer and antimicrobial activities.
The uniqueness of this compound lies in its specific structure, which allows for diverse applications and interactions with various biological targets .
Properties
Molecular Formula |
C31H22BrN3O2S |
|---|---|
Molecular Weight |
580.5g/mol |
IUPAC Name |
2-[[4-[(E)-(3-benzyl-4-oxo-2-phenylimino-1,3-thiazolidin-5-ylidene)methyl]-2-bromophenoxy]methyl]benzonitrile |
InChI |
InChI=1S/C31H22BrN3O2S/c32-27-17-23(15-16-28(27)37-21-25-12-8-7-11-24(25)19-33)18-29-30(36)35(20-22-9-3-1-4-10-22)31(38-29)34-26-13-5-2-6-14-26/h1-18H,20-21H2/b29-18+,34-31? |
InChI Key |
BKZOATSNGPEZNG-FHWQPWHLSA-N |
SMILES |
C1=CC=C(C=C1)CN2C(=O)C(=CC3=CC(=C(C=C3)OCC4=CC=CC=C4C#N)Br)SC2=NC5=CC=CC=C5 |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C(=O)/C(=C\C3=CC(=C(C=C3)OCC4=CC=CC=C4C#N)Br)/SC2=NC5=CC=CC=C5 |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C(=CC3=CC(=C(C=C3)OCC4=CC=CC=C4C#N)Br)SC2=NC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{3-nitrophenyl}-5-(4-methoxyphenyl)-2-(3,4,4-trimethyl-2-thioxo-1,3-thiazolidin-5-yl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B388236.png)
![ETHYL (2E)-5-(2H-1,3-BENZODIOXOL-5-YL)-2-({4-[(2-CHLOROPHENYL)METHOXY]-3-IODO-5-METHOXYPHENYL}METHYLIDENE)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B388238.png)



![3,5-diphenyl-2-(3,4,4-trimethyl-2-sulfanylidene-1,3-thiazolidin-5-yl)-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione](/img/structure/B388243.png)
![ethyl 5-(1,3-benzodioxol-5-yl)-2-(5-bromo-2-hydroxy-3-iodobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B388246.png)
![(5E)-2-anilino-5-[[3-bromo-4-[(2-chlorophenyl)methoxy]-5-methoxyphenyl]methylidene]-1,3-thiazol-4-one](/img/structure/B388247.png)
![ethyl 2-{4-[(2-chlorobenzyl)oxy]benzylidene}-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B388248.png)
![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B388249.png)
![N-{3-chloro-4-[(1-chloronaphthalen-2-yl)oxy]phenyl}benzamide](/img/structure/B388250.png)
![(2Z)-3-[(4-CHLOROPHENYL)METHYL]-4-(2,5-DIMETHYLPHENYL)-N-(4-FLUOROPHENYL)-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE](/img/structure/B388251.png)
![2-[({5-[4-(decyloxy)phenyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]pyridine](/img/structure/B388257.png)
![2-Chloroethyl 6-methyl-2-oxo-4-[2-(propan-2-yloxy)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B388258.png)
